(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one
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Overview
Description
The compound “(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one” is a complex organic molecule. It contains a benzofuran moiety, which is a type of aromatic compound that is ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a unified total synthesis of benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids of aporphines, coptisines, and dibenzopyrrocolines has been established . The strategy was based upon the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of several functional groups. The benzofuran ring, in particular, is known to participate in a variety of reactions. For example, novel methods for constructing benzofuran rings have been discovered in recent years, including a unique free radical cyclization cascade .Scientific Research Applications
Organic Synthesis and Catalysis
Palladium-Catalyzed Reactions: The benzo[d][1,3]dioxole moiety can serve as a versatile building block in palladium-catalyzed cross-coupling reactions. Researchers have explored its use in constructing complex molecules, such as natural products and pharmaceutical intermediates.
Photocatalysis: Recent work highlights the compound’s potential in photocatalytic transformations. Its unique structure allows for selective C–O bond cleavage, enabling the functionalization of alkenes. This property opens doors for green and sustainable synthetic methodologies .
Material Science
Luminescent Properties: The benzofuran core contributes to the compound’s luminescence. Researchers have incorporated it into organic light-emitting diodes (OLEDs) and sensors. Its emission properties make it valuable for optoelectronic applications.
Polymer Modification: Functionalizing polymers with this compound enhances their properties. It can improve mechanical strength, thermal stability, and biocompatibility. Applications include drug delivery systems and tissue engineering scaffolds.
Future Directions
properties
IUPAC Name |
(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-hydroxy-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO6/c23-16-3-2-14-20(24)19(10-13-1-4-17-18(9-13)27-12-26-17)28-21(14)15(16)11-22-5-7-25-8-6-22/h1-4,9-10,23H,5-8,11-12H2/b19-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIRTWZTWUHQFV-GRSHGNNSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=CC3=C2OC(=CC4=CC5=C(C=C4)OCO5)C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CC2=C(C=CC3=C2O/C(=C\C4=CC5=C(C=C4)OCO5)/C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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